

Spectroscopic Profile of Methyl 2-Iodobenzoate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 2-iodobenzoate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Methyl 2-iodobenzoate**, a key intermediate in organic synthesis. The document presents a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of key concepts to facilitate understanding and application in research and development.

Spectroscopic Data Summary

The structural elucidation of **Methyl 2-iodobenzoate** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: ^1H NMR Spectroscopic Data

Protons	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
-OCH ₃	~3.9	Singlet	N/A
Aromatic-H	~7.1-8.0	Multiplet	N/A

Note: Detailed assignments for the individual aromatic protons are not readily available in the public domain. The aromatic region typically displays a complex multiplet pattern due to the

distinct chemical environment of each proton.

Table 2: ^{13}C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ) ppm
C=O	~165-170
C-I	~90-100
C (quaternary, attached to C=O)	~130-140
Aromatic C-H	~125-135
-OCH ₃	~50-55

Note: Experimental ^{13}C NMR data with specific peak assignments is not widely published. The values presented are estimates based on the chemical structure and typical ranges for similar compounds.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
1728	C=O Stretch	Ester
3057, 2994, 2946	C-H Stretch	Aromatic & Methyl
1579, 1459, 1428	C=C Stretch	Aromatic Ring
1290, 1249, 1127	C-O Stretch	Ester
738	C-H Bend	ortho-disubstituted Aromatic

Data sourced from ChemicalBook.[\[1\]](#)

Table 4: Mass Spectrometry (MS) Data

m/z	Ion
262	$[M]^+$ (Molecular Ion)
231	$[M - OCH_3]^+$
203	$[M - OCH_3 - CO]^+$
104	$[C_7H_4O]^+$
76	$[C_6H_4]^+$

Interpretation based on the Electron Ionization (EI) mass spectrum available from the NIST WebBook.[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Methyl 2-iodobenzoate** is prepared in a deuterated solvent, typically deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$), to avoid solvent interference in the proton spectrum. The sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 300 or 400 MHz). The 1H NMR spectrum is recorded, and the chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

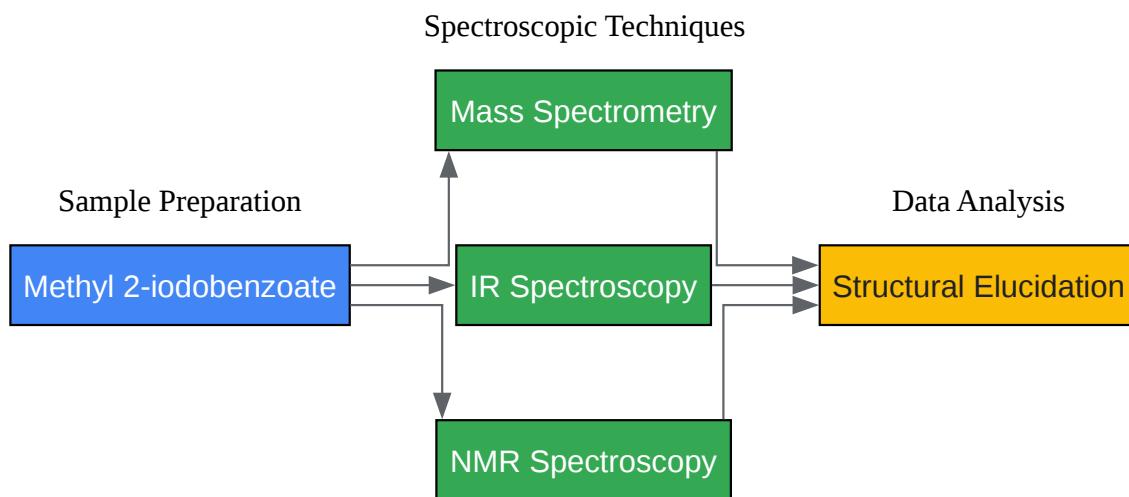
For a liquid sample like **Methyl 2-iodobenzoate**, the IR spectrum can be obtained by placing a drop of the neat liquid between two highly polished salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum is typically acquired using an electron ionization (EI) mass spectrometer. The volatile sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

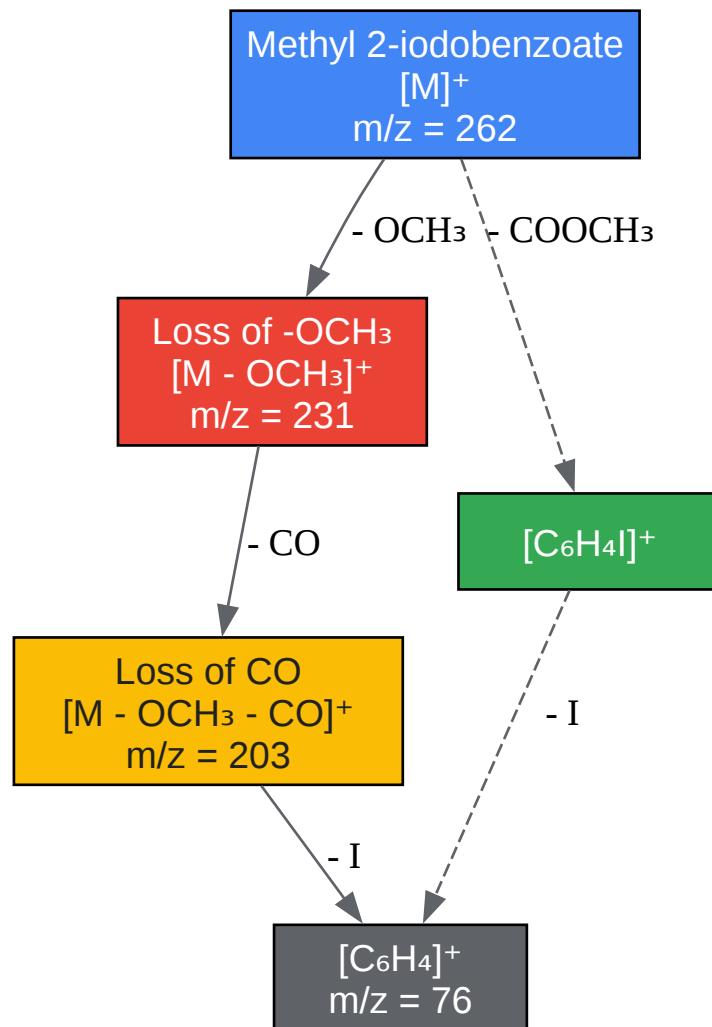
Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the spectroscopic analysis of **Methyl 2-iodobenzoate**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. Methyl 2-iodobenzoate | 610-97-9 [chemicalbook.com]
- 2. Methyl-2-iodobenzoate [webbook.nist.gov]
- 3. Methyl-2-iodobenzoate [webbook.nist.gov]

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